2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₆H₁₉F₃N₄O₂, yielding a calculated molecular weight of 476.45 g/mol. The trifluoromethyl group enhances lipophilicity, while the oxadiazole and phthalazinone rings contribute to hydrogen-bond acceptor capacity, critical for biological interactions .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O2/c1-14-10-11-18(12-15(14)2)32-24(33)20-9-4-3-8-19(20)21(30-32)23-29-22(31-34-23)16-6-5-7-17(13-16)25(26,27)28/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKCFDLVRYDMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of the phthalazinone intermediate with a nitrile oxide, which can be generated in situ from the corresponding hydroximoyl chloride.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The oxadiazole ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific receptors: This can lead to the modulation of signaling pathways and cellular responses.
Inhibition of enzymes: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular functions.
Induction of oxidative stress: It may generate reactive oxygen species, leading to oxidative damage and cell death in certain contexts.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituents on the oxadiazole ring and phthalazinone core, influencing physicochemical properties.
*Predicted LogP values using fragment-based methods (e.g., AlogPS).
†H-bond acceptors inferred from analogous structures in .
‡Calculated from molecular formula C₂₄H₁₈N₄O₃.
Key Observations :
- The trifluoromethyl group in the target compound increases molecular weight and lipophilicity (higher LogP) compared to methoxy or bromo substituents.
- 3,4,5-Trimethoxyphenyl () introduces polar methoxy groups, reducing LogP but enhancing solubility .
- Bromo substituents () add steric bulk without significant polarity, favoring hydrophobic interactions .
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.
Molecular Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula: C19H16F3N3O
- Molecular Weight: 373.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxadiazole and phthalazinone moieties is believed to enhance its interaction with cellular pathways.
- Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: In vitro assays indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity, particularly against colon and breast cancer cell lines.
Case Studies
- Case Study 1: MCF-7 Cell Line
- In a study assessing the efficacy of the compound on MCF-7 cells, it was found to induce cell cycle arrest at the G2/M phase and increase apoptosis markers such as cleaved PARP and caspase-3 activation.
- Case Study 2: HT-29 Cell Line
- The compound was tested for its effects on HT-29 cells, showing a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells.
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in cancer therapy due to its selective cytotoxicity and ability to induce apoptosis without affecting normal cells significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
